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Compound of Interest

Compound Name: Lasiodonin

Cat. No.: B15592017

Introduction

Lasiodonin, an active diterpenoid compound isolated from the plant Rabdosia rubescens, has
garnered significant scientific interest for its diverse pharmacological activities. Primarily known
for its potent anticancer and anti-inflammatory properties, Lasiodonin is the subject of
extensive research aimed at elucidating its therapeutic potential. This technical guide provides
a comprehensive overview of the pharmacological profile of Lasiodonin, with a focus on its
mechanism of action, quantitative efficacy, pharmacokinetic properties, and the experimental
methodologies used to characterize them. This document is intended for researchers,
scientists, and professionals in the field of drug development.

Therapeutic Effects

Lasiodonin exhibits a broad spectrum of therapeutic effects, primarily centered on its anti-
cancer and anti-inflammatory activities. Its efficacy has been demonstrated in a variety of
preclinical models.

Anticancer Activity

Lasiodonin has been shown to possess significant anticancer capabilities across several
cancer types. It can inhibit the proliferation of cancer cells, induce cell cycle arrest, and
promote programmed cell death (apoptosis) and autophagy.[1][2] For instance, it has
demonstrated cytotoxicity in esophageal squamous cell carcinoma, gastric cancer, and lung
cancer cell lines.[1][3][4]
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Anti-inflammatory Effects

Lasiodonin also exhibits potent anti-inflammatory properties.[1][2] It has been shown to be
effective in models of inflammation such as LPS-induced inflammation in various cell types and
can ameliorate colitis.[1][2] These effects are attributed to its ability to modulate key
inflammatory signaling pathways.

Quantitative Data

The cytotoxic effects of Lasiodonin (often referred to as Oridonin in literature) against various
cancer cell lines have been quantified by determining its half-maximal inhibitory concentration
(1C50).

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b15592017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8289702/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.645824/pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8289702/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.645824/pdf
https://www.benchchem.com/product/b15592017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cell Line Cancer Type Incubation Time (h) IC50 (uM)

AGS Gastric Cancer 24 5.995 + 0.741

AGS Gastric Cancer 48 2.627 £0.324

AGS Gastric Cancer 72 1.931 + 0.156

HGC27 Gastric Cancer 24 14.61 + 0.600

HGC27 Gastric Cancer 48 9.266 + 0.409

HGC27 Gastric Cancer 72 7.412 £ 0.512

MGC803 Gastric Cancer 24 15.45 + 0.59

MGC803 Gastric Cancer 48 11.06 £ 0.400

MGC803 Gastric Cancer 72 8.809 + 0.158
Esophageal

TE-8 Squamous Cell 72 3.00 + 0.46
Carcinoma
Esophageal

TE-2 Squamous Cell 72 6.86 + 0.83
Carcinoma

L929 Murine Fibrosarcoma 24 ~65.8

K562 Leukemia Not Specified 0.95
Hepatocellular N

BEL-7402 ) Not Specified 0.50
Carcinoma

PC-3 Prostate Cancer Not Specified 3.1

Table 1: IC50 values

of Lasiodonin

(Oridonin) in various

cancer cell lines.[3][4]

[5][6]
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Pharmacokinetics and Metabolism (ADME)

The pharmacokinetic profile of a compound is crucial for its development as a therapeutic
agent. Studies in rats have provided initial insights into the absorption, distribution, metabolism,
and excretion (ADME) of Lasiodonin.

Route of
Parameter o ] Dose Value
Administration

Absorption

Tmax Oral (gavage) 20, 40, 80 mg/kg < 15 min
Oral Bioavailability Oral (gavage) 20 mg/kg 4.32%
Oral Bioavailability Oral (gavage) 40 mg/kg 4.58%
Oral Bioavailability Oral (gavage) 80 mg/kg 10.8%
Bioavailability Intraperitoneal 10 mg/kg 12.6%
Distribution

Apparent Volume of

o Not Specified Not Specified 0.4 L/kg
Distribution (V)
Metabolism
First-pass effect Oral (gavage) 20, 40, 80 mg/kg Saturation suggested
Excretion
Elimination Half-life N N
Not Specified Not Specified 69.303 hours
(t1/2B)
Clearance (CL) Not Specified Not Specified 0.089 L/h/kg
Table 2:

Pharmacokinetic
parameters of
Lasiodonin (Oridonin)
in rats.[7][8]
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The low and dose-dependent oral bioavailability suggests a significant first-pass metabolism.[7]
Co-administration with verapamil, an inhibitor of P-glycoprotein and CYP3A4, has been shown
to increase the bioavailability of Lasiodonin, suggesting that its absorption and metabolism are
influenced by these systems.[9]

Mechanism of Action

Lasiodonin exerts its pharmacological effects by modulating multiple intracellular signaling
pathways that are critical for cell survival, proliferation, and inflammation.

Induction of Apoptosis

A primary anticancer mechanism of Lasiodonin is the induction of apoptosis. This is achieved
through the activation of caspase cascades, including caspase-3, -8, and -9, and the cleavage
of poly (ADP-ribose) polymerase (PARP).[10] Lasiodonin also influences the balance of pro-
apoptotic and anti-apoptotic proteins of the Bcl-2 family.
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Figure 1: Lasiodonin-induced apoptosis pathway.
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PI3K/Akt Sighaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant
activation is common in cancer.[11][12][13][14][15] Lasiodonin has been shown to inhibit the
phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway.[11]
[12][13][14][15]
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Figure 2: Inhibition of PI3K/Akt pathway by Lasiodonin.
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MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range
of cellular processes including proliferation, differentiation, and apoptosis.[16][17][18][19][20]
Lasiodonin has been observed to modulate the MAPK pathway, contributing to its anticancer

effects.[16][17][18][19][20]
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Figure 3: Modulation of MAPK pathway by Lasiodonin.
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NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a key regulator of inflammation and is also
implicated in cancer development and progression.[21][22][23][24][25] Lasiodonin can
suppress the activation of NF-kB, which contributes to its anti-inflammatory and anticancer
activities.[21][22][23][24][25]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1559201 7#pharmacological-profile-of-lasiodonin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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